N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
Description
N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a 1,3,4-thiadiazole derivative characterized by:
- A 1,3,4-thiadiazole core substituted at position 5 with a thioether group.
- A 2-oxoethylamine linker bridging the thiadiazole and a thiazol-2-ylamino moiety.
- A cyclopropanecarboxamide group at position 2 of the thiadiazole.
This compound combines structural features that may enhance pharmacological activity, including π-π stacking (thiazole), hydrogen bonding (amide groups), and steric rigidity (cyclopropane). Its synthesis likely involves S-alkylation of a 5-thiol precursor with a chloroacetamide intermediate, followed by cyclopropanecarboxamide conjugation .
Properties
IUPAC Name |
N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2S3/c17-7(13-9-12-3-4-19-9)5-20-11-16-15-10(21-11)14-8(18)6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13,17)(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWDPLHAVOSFOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the thiadiazole moiety. The final step involves the formation of the cyclopropanecarboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and minimizing environmental impact. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the thiazole and thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations without degrading the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Structural Characteristics
The compound has a molecular formula of C17H17N5O2S4 and a molecular weight of approximately 451.6 g/mol. Its structure includes several bioactive moieties:
- Thiazole and Thiadiazole Rings : Known for their biological activity.
- Cyclopropane Carboxamide Group : Contributes to the compound's unique properties.
These structural features suggest potential interactions with biological targets, making it an interesting candidate for further research.
Antimicrobial Properties
Preliminary studies indicate that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance:
- Mechanism of Action : Compounds containing thiadiazole and thiazole rings have been shown to inhibit bacterial growth by disrupting cellular processes.
- Case Studies : Research has demonstrated that similar compounds can effectively combat various strains of bacteria and fungi, indicating a broad-spectrum antimicrobial potential .
Anticancer Properties
The anticancer potential of N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is also noteworthy:
- Cellular Pathways : Thiazole derivatives have been studied for their ability to modulate pathways involved in tumor growth and metastasis.
- Research Findings : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells by targeting specific enzymes involved in cell survival .
Synthesis and Development
The synthesis of this compound typically involves multi-step synthetic routes, which may vary based on the specific reagents used. The following general steps outline the synthesis process:
- Formation of Thiazole and Thiadiazole Moieties : Initial reactions focus on creating the thiazole and thiadiazole rings.
- Introduction of Cyclopropane Carboxamide Group : This step involves the formation of the cyclopropane structure linked to the carboxamide functionality.
- Purification and Characterization : Final products are purified and characterized using techniques such as NMR spectroscopy and mass spectrometry.
Potential Research Directions
Future research could explore various aspects of this compound:
- Mechanistic Studies : Investigating the specific interactions with biological targets to elucidate its mechanisms of action.
- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile of this compound.
- Derivatives Development : Synthesizing and testing derivatives to enhance biological activity and reduce toxicity.
Mechanism of Action
The mechanism of action of N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Substituent Variations at Position 2 (Carboxamide Group)
Key Observations :
Substituent Variations at Position 5 (Thioether Linkage)
Key Observations :
Structural and Pharmacokinetic Comparisons
Key Observations :
- The thiazole moiety increases hydrogen-bonding capacity, which may enhance target affinity but reduce metabolic stability.
Biological Activity
N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a complex organic compound with significant potential in pharmaceutical research due to its unique structural features. The presence of thiazole and thiadiazole moieties suggests a diverse range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Structural Characteristics
The compound is characterized by:
- Thiadiazole ring : Known for various biological activities.
- Thiazole derivative : Enhances potential therapeutic effects.
- Cyclopropanecarboxamide structure : May contribute to unique interactions with biological targets.
Anticancer Properties
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit promising anticancer activity. For example:
- A study reported cytotoxic effects against human cancer cell lines such as HCT116 (colon), H460 (lung), and MCF-7 (breast) with IC50 values ranging from 0.28 to 10 μg/mL .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Thiadiazole Derivative 1 | HCT116 | 3.29 |
| Thiadiazole Derivative 2 | H460 | 10 |
| Thiadiazole Derivative 3 | MCF-7 | 0.28 |
Antimicrobial Activity
Compounds containing the thiazole and thiadiazole moieties have demonstrated significant antimicrobial properties:
- Studies have shown that certain derivatives possess activity against various bacterial strains and fungi, indicating their potential as broad-spectrum antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole derivatives have been documented, suggesting their utility in treating inflammatory diseases. The mechanisms often involve the inhibition of pro-inflammatory cytokines and pathways .
The biological activity of this compound may be attributed to:
- Inhibition of Enzymatic Activity : Many thiadiazole derivatives inhibit enzymes critical for cancer cell proliferation and survival.
- Induction of Apoptosis : Certain studies indicate that these compounds can trigger programmed cell death in cancer cells without affecting normal cells significantly .
Case Studies
- Cytotoxicity Against Cancer Cells : In a study involving several thiadiazole derivatives, compound activity was assessed against multiple cancer cell lines. The most active compound showed an IC50 value of 4.27 μg/mL against SK-MEL-2 (melanoma) cells .
- Antimicrobial Efficacy : A derivative was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects with MIC values below 10 μg/mL .
Q & A
Q. What are the standard synthetic routes for N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, and what reaction conditions are critical for yield optimization?
Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions. Subsequent acylation and thioether bond formation introduce the thiazol-2-ylamino and cyclopropanecarboxamide moieties. Key conditions include:
- Temperature control (60–90°C) to prevent side reactions during cyclization .
- Solvent selection (e.g., DMF, ethanol) to stabilize intermediates and improve solubility .
- Coupling agents (e.g., EDCI/HOBt) for amide bond formation between the thiadiazole and cyclopropanecarboxamide groups .
Yield optimization requires iterative adjustments to these parameters, monitored via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms substituent positions and connectivity (e.g., thiazole NH at δ 10–12 ppm, cyclopropane protons at δ 1–2 ppm) .
- 2D NMR (HSQC, HMBC) resolves overlapping signals in the thiadiazole-thioether region .
- Mass Spectrometry (MS): High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Detects carbonyl (C=O, ~1650–1700 cm⁻¹) and thioamide (C=S, ~650 cm⁻¹) groups .
- X-ray Diffraction: Resolves crystallographic parameters for structural validation, though co-crystallization challenges may arise with intermediates .
Q. What functional groups in this compound contribute to its bioactivity, and how do they interact with biological targets?
Answer:
- Thiadiazole ring: Enhances π-π stacking with enzyme active sites (e.g., kinases, proteases) .
- Thiazol-2-ylamino group: Acts as a hydrogen bond donor/acceptor, critical for binding ATP pockets or metal ions in metalloenzymes .
- Cyclopropanecarboxamide: Introduces steric constraints and hydrophobicity, improving target selectivity .
Preliminary docking studies suggest affinity for GSK-3β and bacterial efflux pumps, though experimental validation is ongoing .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields during the thioether linkage formation?
Answer: Low yields in thioether synthesis (e.g., coupling the thiol group to the oxoethyl moiety) often stem from:
- Oxidative dimerization of thiols: Use inert atmospheres (N₂/Ar) and reducing agents (e.g., DTT) to suppress disulfide formation .
- Poor nucleophilicity: Activate the thiol group via deprotonation with K₂CO₃ or NaH in aprotic solvents (e.g., DMF) .
- Competing side reactions: Monitor intermediates via LC-MS to identify byproducts (e.g., over-oxidation to sulfones) .
Q. How should researchers address contradictory spectral data (e.g., NMR vs. X-ray) for this compound?
Answer: Contradictions may arise from:
- Dynamic exchange in solution: Variable-temperature NMR (e.g., 25–60°C) can reveal conformational flexibility not captured in X-ray structures .
- Crystallographic disorder: Refine X-ray data with software like SHELXL to model partial occupancies or solvent interactions .
- Impurity interference: Repurify samples via column chromatography (silica gel, ethyl acetate/hexane) and reacquire spectra .
Q. What computational methods are suitable for elucidating the compound’s mechanism of action?
Answer:
- Molecular Dynamics (MD): Simulate binding stability to targets (e.g., 100-ns trajectories in GROMACS) using force fields like CHARMM36 .
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity or nucleophilic sites .
- Pharmacophore Modeling: Identify critical interaction motifs using Schrödinger Phase or MOE .
Validate predictions with mutagenesis or competitive binding assays .
Q. What strategies improve the compound’s solubility and stability in biological assays?
Answer:
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without denaturing proteins .
- Prodrug modification: Introduce hydrolyzable groups (e.g., esters) to the cyclopropane or thiazole moieties .
- Lyophilization: Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Answer:
- Substituent variation: Replace the cyclopropane with spirocyclic or fluorinated groups to modulate lipophilicity .
- Bioisosteric replacement: Substitute the thiadiazole with 1,2,4-triazole to improve metabolic stability .
- Fragment-based screening: Screen truncated analogs (e.g., thiazole-thioether fragments) to identify minimal pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
